4-[(Cyclopropylmethyl)amino]butan-2-ol
Description
Contextualization of Butan-2-ol Derivatives in Contemporary Chemical Research
Butan-2-ol, a chiral secondary alcohol, and its derivatives are foundational building blocks in organic synthesis. nih.govmasterorganicchemistry.com As a simple yet versatile scaffold, butan-2-ol presents a stereocenter that is crucial for the development of enantiomerically pure compounds. nih.govmasterorganicchemistry.com In industrial chemistry, its primary application is as a precursor to butanone (methyl ethyl ketone or MEK), a widely used solvent. nih.gov Beyond this, butan-2-ol derivatives are integral to the synthesis of various esters, some of which possess pleasant aromas and are utilized in the fragrance and flavor industries. nih.govmasterorganicchemistry.com In more advanced research, the hydroxyl group's reactivity allows for its conversion into numerous other functional groups, making butan-2-ol derivatives key intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients. Their presence in a molecular structure can influence solubility, reactivity, and biological interactions, securing their place as a subject of ongoing investigation in synthetic and medicinal chemistry.
Significance of the Cyclopropylmethylamine Moiety in Advanced Organic Chemistry
The cyclopropylmethylamine moiety is a highly valued structural unit in organic chemistry, primarily due to the unique chemical properties imparted by the cyclopropane (B1198618) ring. nih.gov This three-membered ring is characterized by significant ring strain, which leads to enhanced reactivity and unusual electronic properties. nih.gov The C-C bonds of the cyclopropyl (B3062369) group have a higher p-character than typical alkanes, giving them some properties reminiscent of a double bond.
This unique reactivity makes cyclopropylmethylamine and its derivatives valuable intermediates in a wide range of chemical transformations. google.com In medicinal chemistry, the cyclopropylamine (B47189) core is a well-established pharmacophore found in several therapeutic agents, including monoamine oxidase inhibitors (MAOIs), where it plays a critical role in modulating neurotransmitter activity. nih.gov Its incorporation into drug candidates can enhance metabolic stability and improve binding affinity to biological targets. The rigidity of the cyclopropane ring also allows it to act as a conformational constraint, which is a useful tool in drug design for optimizing molecular shape and interaction with receptors. openstax.org Consequently, this moiety is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov
Structural Peculiarities of 4-[(Cyclopropylmethyl)amino]butan-2-ol and Underlying Research Rationale
The structure of this compound is a unique amalgamation of the features discussed above, resulting in a molecule with considerable potential for specialized applications. Its key structural characteristics include:
Chirality: The butan-2-ol backbone contains a stereocenter at the second carbon position (C2), meaning the compound can exist as (R) and (S) enantiomers. This inherent chirality is a critical feature for applications in asymmetric synthesis, where it could serve as a chiral ligand or auxiliary.
Secondary Amino Alcohol: The molecule is a γ-amino alcohol, a structural motif known for its utility in synthesis and its presence in biologically active compounds. The nitrogen atom is a secondary amine, which has distinct steric and electronic properties compared to a primary amine, influencing its nucleophilicity and hydrogen bonding capabilities.
Constrained Amino Group: The cyclopropylmethyl group attached to the nitrogen atom introduces the aforementioned steric bulk and electronic properties of the cyclopropane ring. This can influence the local conformation around the amine and its interaction with other molecules.
The rationale for investigating a compound with this specific architecture stems from the desire to create novel molecular tools. The combination of a chiral alcohol and a structurally defined amine makes it a compelling candidate for a chiral ligand in metal-catalyzed asymmetric reactions. Furthermore, in medicinal chemistry, combining a known pharmacophore (the cyclopropylamine group) with a chiral linker (the butanol backbone) is a common strategy for developing new therapeutic agents with potentially high specificity and efficacy.
Overview of Academic Research Trajectories for this compound
While specific academic literature on this compound is not widely available, its structure suggests several logical and promising avenues for future research.
Asymmetric Catalysis: A primary research trajectory would be the synthesis of its enantiopure forms and their evaluation as chiral ligands for asymmetric catalysis. Amino alcohols are well-established ligand classes for reactions such as asymmetric additions to aldehydes and ketones, and the unique steric and electronic profile of this compound could lead to novel reactivity or selectivity.
Medicinal Chemistry Scaffolding: Given the prevalence of both the cyclopropylamine and amino alcohol motifs in pharmaceuticals, this compound serves as an attractive scaffold for building libraries of new potential drug candidates. Research would likely involve synthesizing derivatives by modifying the alcohol or amine groups and screening them for various biological activities, such as enzymatic inhibition or receptor binding.
Development of Synthetic Methodologies: The synthesis of this compound itself presents a research opportunity. A plausible and efficient route could involve the ring-opening of a suitable chiral epoxide derived from butene with cyclopropylmethylamine. openstax.orgemich.edu Research in this area would focus on optimizing reaction conditions to achieve high yield and regioselectivity, providing a reliable method for accessing this and related amino alcohols. emich.edu
Chemical Data Tables
Table 1: Properties of Parent Compound Butan-2-ol
| Property | Value |
| IUPAC Name | Butan-2-ol |
| Molecular Formula | C₄H₁₀O |
| Molar Mass | 74.12 g/mol |
| Boiling Point | 98 to 100 °C |
| Density | 0.808 g/cm³ |
| CAS Number | 78-92-2 |
Data sourced from PubChem and Wikipedia. nih.govdiva-portal.org
Table 2: Properties of Parent Compound Cyclopropylmethylamine
| Property | Value |
| IUPAC Name | Cyclopropanemethanamine |
| Molecular Formula | C₄H₉N |
| Molar Mass | 71.12 g/mol |
| Boiling Point | 85.0 to 86.0 °C |
| Density | 0.83 g/mL |
| CAS Number | 2516-47-4 |
Data sourced from PubChem and Tokyo Chemical Industry. google.comgoogle.comgaylordchemical.com
Table 3: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Experimental Data | Not publicly documented |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-(cyclopropylmethylamino)butan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-7(10)4-5-9-6-8-2-3-8/h7-10H,2-6H2,1H3 |
InChI Key |
YFNABARQXMFZPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1CC1)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclopropylmethyl Amino Butan 2 Ol and Structural Analogs
Retrosynthetic Analysis and Key Synthetic Disconnections for 4-[(Cyclopropylmethyl)amino]butan-2-ol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the carbon-nitrogen (C-N) bond of the secondary amine and the carbon-oxygen (C-O) bond of the secondary alcohol.
A logical retrosynthetic approach involves a C-N bond disconnection, which points to a reductive amination reaction. This strategy identifies two key precursors: a four-carbon backbone containing a ketone and a hydroxyl group, such as 4-hydroxy-2-butanone (B42824) , and cyclopropylmethylamine .
An alternative disconnection can be made at the C4-N bond, suggesting the alkylation of a 4-aminobutan-2-ol (B1584018) derivative with a cyclopropylmethyl halide. However, this method risks over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts, thus making reductive amination a more controlled and widely used approach.
Development of Targeted Synthetic Routes and Mechanistic Investigations
Based on the retrosynthetic analysis, a primary synthetic route involves the reductive amination of a suitable butan-2-one precursor with cyclopropylmethylamine.
Amination Strategies for Butan-2-ol Scaffolds
Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. The reaction of 4-hydroxy-2-butanone with cyclopropylmethylamine initially forms a hemiaminal, which then dehydrates to an imine. The subsequent reduction of this imine yields this compound.
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. NaBH(OAc)₃ is often preferred due to its mild nature and high selectivity for imines over ketones.
Methodologies for Introducing the Cyclopropylmethyl Moiety
The cyclopropylmethyl group can be introduced through two primary reductive amination pathways:
Reaction of a butanone precursor with cyclopropylmethylamine: This is the most direct approach, where 4-hydroxy-2-butanone is reacted with cyclopropylmethylamine.
Reaction of an aminobutanol (B45853) precursor with cyclopropanecarboxaldehyde: In this alternative, 4-amino-2-butanol is reacted with cyclopropanecarboxaldehyde, followed by reduction.
The choice of route depends on the availability and cost of the starting materials.
Stereoselective Synthesis Approaches for Chiral Centers within this compound
The hydroxyl group at the C2 position of this compound makes it a chiral molecule. researchgate.netgoogle.com Controlling the stereochemistry at this center is crucial for potential pharmaceutical applications. Several strategies can be employed:
Use of a Chiral Starting Material: The synthesis can begin with an enantiomerically pure precursor, such as (R)- or (S)-4-hydroxy-2-butanone.
Stereoselective Reduction: The ketone in an achiral precursor like 4-aminobutan-2-one (B1611400) can be reduced using a chiral reducing agent or a catalyst to favor the formation of one enantiomer.
Directed Reductive Amination: A powerful strategy for achieving high stereoselectivity in the synthesis of 1,3-amino alcohols is the directed reductive amination of β-hydroxy ketones. This method utilizes a Lewis acid, such as titanium(IV) isopropoxide (Ti(iOPr)₄), to coordinate with both the hydroxyl group and the imine nitrogen of the intermediate. This coordination creates a rigid cyclic intermediate that directs the hydride reducing agent to attack from the less hindered face, resulting in a high degree of stereocontrol and favoring the formation of the syn-1,3-amino alcohol. nih.gov
Optimization of Reaction Conditions, Reagent Selection, and Yield Enhancement
The efficiency of the synthesis of this compound can be significantly influenced by the choice of reagents and reaction conditions. Key parameters for optimization include the reducing agent, solvent, temperature, and pH.
For reductive amination, the choice of reducing agent is critical. Below is a comparison of commonly used reducing agents for similar transformations.
| Reducing Agent | Typical Solvent | Temperature (°C) | pH | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | 0 - 25 | Mildly acidic | Mild, selective for imines, commercially available | Can be moisture sensitive |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | 0 - 25 | Acidic (pH 3-6) | Effective for a wide range of substrates | Toxic cyanide byproduct |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol (MeOH), Ethanol (EtOH) | 25 - 50 | Neutral | "Green" reagent, high yields | Requires specialized equipment (hydrogenator) |
The yield of the desired secondary amine can be improved by carefully controlling the stoichiometry of the reactants to minimize side reactions. Purification is often achieved through column chromatography or distillation.
Principles and Practicalities of Scale-Up Synthesis for this compound
Transitioning a synthetic route from the laboratory to an industrial scale presents several challenges. For the synthesis of this compound via reductive amination, key considerations include:
Reagent Cost and Availability: The cost-effectiveness of starting materials and reagents is paramount for large-scale production.
Process Safety: The use of hazardous materials like sodium cyanoborohydride or flammable solvents requires stringent safety protocols. Catalytic hydrogenation, while greener, involves handling hydrogen gas under pressure, which has its own safety implications.
Reaction Work-up and Purification: Efficient and scalable methods for product isolation and purification are necessary. This may involve crystallization, extraction, or distillation.
Waste Management: The environmental impact of the process must be considered, with a focus on minimizing and safely disposing of waste streams.
The development of a robust and scalable process often involves a multidisciplinary team of chemists and chemical engineers to ensure efficiency, safety, and economic viability.
Application of Green Chemistry Principles in the Synthesis of this compound
The growing emphasis on sustainable chemical manufacturing has spurred research into the application of green chemistry principles in the synthesis of active pharmaceutical ingredients and their intermediates. For a molecule such as this compound, which contains a chiral center and multiple functional groups, the adoption of greener synthetic routes can significantly reduce environmental impact and improve process efficiency. Key green chemistry strategies applicable to the synthesis of this compound and its analogs include biocatalysis, the use of environmentally benign solvents, and processes that maximize atom economy.
A common synthetic approach to secondary amino alcohols like this compound involves the reductive amination of a corresponding keto alcohol with a primary amine. In this case, 4-hydroxybutan-2-one could be reacted with cyclopropylmethylamine. The principles of green chemistry can be applied to various stages of such a synthetic pathway.
One of the most impactful green chemistry approaches is the use of biocatalysis, which employs enzymes to perform chemical transformations. rsc.orgnih.gov Enzymes operate under mild conditions, typically in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of chiral amino alcohols, enzymes such as transaminases and amine dehydrogenases (AmDHs) offer a green alternative to traditional chemical methods that often require harsh reagents and protecting groups. frontiersin.orgnih.govmdpi.com
Specifically, the synthesis of the key intermediate, (R)-4-aminobutan-2-ol or (S)-4-aminobutan-2-ol, could be achieved through the asymmetric amination of 4-hydroxybutan-2-one using an engineered transaminase or AmDH. google.com Research has demonstrated the successful use of native AmDHs for the synthesis of small, chiral amino alcohols, such as (3S)-3-aminobutan-2-ol, with excellent enantiomeric excess (up to 99.4%). frontiersin.orgyork.ac.uk This biocatalytic approach avoids the use of metal catalysts and stoichiometric reducing agents, which are common in traditional chemical syntheses and can lead to waste and safety concerns. nih.gov
The choice of solvent is another critical aspect of green synthesis. Traditional organic syntheses often rely on volatile and hazardous solvents. Green chemistry promotes the use of safer alternatives like water, ethanol, or performing reactions under solvent-free conditions. organic-chemistry.org The aminolysis of epoxides to form β-amino alcohols, a potential route to analogs, has been shown to proceed efficiently in water without the need for a catalyst. organic-chemistry.org Similarly, biocatalytic reactions are typically conducted in aqueous buffers, eliminating the need for organic solvents and simplifying product isolation. rsc.org
The following table outlines a comparison between a hypothetical traditional chemical synthesis and a potential green biocatalytic route for an intermediate of this compound.
| Feature | Traditional Chemical Route (e.g., Chemical Reduction) | Green Biocatalytic Route (e.g., Transaminase/AmDH) |
| Catalyst/Reagent | Stoichiometric metal hydrides (e.g., NaBH4), metal catalysts | Catalytic amount of enzyme |
| Solvent | Organic solvents (e.g., Methanol, THF) | Aqueous buffer (Water) |
| Temperature | Often requires low or elevated temperatures | Ambient temperature |
| Pressure | Atmospheric or high pressure for hydrogenation | Atmospheric pressure |
| Byproducts | Metal salts, organic waste | Minimal, often biodegradable |
| Stereoselectivity | May require chiral auxiliaries or catalysts | High enantioselectivity inherent to the enzyme |
By integrating principles such as biocatalysis and the use of green solvents, the synthesis of this compound and its structural analogs can be made more sustainable. These approaches not only reduce the environmental footprint but can also lead to more efficient and cost-effective manufacturing processes by telescoping steps and avoiding complex work-up procedures. mdpi.com The development of engineered enzymatic cascades that can convert diols directly to amino alcohols further highlights the potential for innovative and sustainable routes to this class of compounds. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyclopropylmethyl Amino Butan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Analysis and Chemical Shift Assignment
One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and most fundamental insights into the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-[(Cyclopropylmethyl)amino]butan-2-ol is anticipated to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the proton, which is in turn affected by neighboring atoms and functional groups. Protons near electronegative atoms such as oxygen and nitrogen will be deshielded and resonate at higher chemical shifts (downfield). The integration of each signal provides the relative number of protons in that environment, and the splitting pattern (multiplicity), governed by the n+1 rule, reveals the number of adjacent, non-equivalent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the functional groups and the hybridization of the carbon atoms. Carbons bonded to electronegative atoms like oxygen and nitrogen will appear at higher chemical shifts.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| 1 | -CH₃ | ~1.2 | Doublet (d) | ~23 |
| 2 | -CH(OH)- | ~3.8 | Multiplet (m) | ~68 |
| 3 | -CH₂- | ~1.6 | Multiplet (m) | ~38 |
| 4 | -CH₂-NH- | ~2.8 | Multiplet (m) | ~50 |
| 5 | -NH- | Broad singlet (br s) | - | - |
| 6 | -CH₂- (cyclopropyl) | ~2.4 | Doublet (d) | ~55 |
| 7 | -CH- (cyclopropyl) | ~0.8 | Multiplet (m) | ~10 |
| 8, 9 | -CH₂- (cyclopropyl ring) | ~0.4, ~0.1 | Multiplets (m) | ~4 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation
Two-dimensional (2D) NMR experiments are instrumental in resolving complex structures by providing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically over two to three bonds. researchgate.net Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the butanol backbone and within the cyclopropylmethyl group. For instance, a cross-peak between the proton at C2 and the protons at C1 and C3 would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, allowing for unambiguous assignment of the ¹³C spectrum based on the assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds. science.gov This is crucial for establishing the connectivity of quaternary carbons and linking different structural fragments. For example, correlations between the protons of the cyclopropylmethyl group and the carbon at C4 would confirm the N-substitution.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. researchgate.net This technique is particularly useful for determining stereochemistry and conformational preferences in the molecule.
Mass Spectrometry (MS) for Molecular Formula Verification and Elucidation of Fragmentation Pathways
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.
The nominal molecular weight of this compound (C₈H₁₇NO) is 143.23 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 143. The fragmentation of this molecular ion would lead to a series of characteristic daughter ions. Common fragmentation pathways for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen atom) and dehydration.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 143 | [C₈H₁₇NO]⁺ | Molecular Ion |
| 128 | [C₇H₁₄NO]⁺ | Loss of a methyl radical (•CH₃) from the butanol chain. |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage adjacent to the nitrogen atom. |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the cyclopropylmethyl group. |
| 57 | [C₄H₉]⁺ | Butyl fragment. |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage adjacent to the hydroxyl group. |
| 41 | [C₃H₅]⁺ | Cyclopropyl (B3062369) fragment. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, allowing for their identification.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-N functional groups. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. A medium intensity band around 3300-3400 cm⁻¹ would correspond to the N-H stretch of the secondary amine. Strong absorptions in the 2850-2960 cm⁻¹ region are due to C-H stretching vibrations of the alkyl and cyclopropyl groups.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H and N-H stretches are typically weak in Raman, the C-H and C-C stretching vibrations of the alkyl and cyclopropyl backbone would be prominent. The symmetric "breathing" mode of the cyclopropane (B1198618) ring is expected to produce a characteristic Raman band.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3300-3500 (Broad) | Weak |
| N-H (Amine) | Stretching | 3300-3400 (Medium) | Weak |
| C-H (Alkyl) | Stretching | 2850-2960 (Strong) | 2850-2960 (Strong) |
| C-H (Cyclopropyl) | Stretching | ~3080 (Medium) | ~3080 (Medium) |
| C-O (Alcohol) | Stretching | 1050-1150 (Strong) | Weak |
| C-N (Amine) | Stretching | 1020-1250 (Medium) | Medium |
| Cyclopropane Ring | Breathing | Weak | ~1200 (Strong) |
Integrated Spectroscopic Data Interpretation for Robust Structural Verification
The structural hypothesis is that the compound consists of a butan-2-ol backbone, with the amino group at the C4 position substituted with a cyclopropylmethyl group. The following sections detail the predicted spectroscopic data and their interpretation to confirm this structure.
Predicted ¹H NMR Spectroscopic Data
The predicted ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms within the molecule. The expected chemical shifts, multiplicities, and integration values are key to assigning each proton to its specific location in the structure.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | m | 1H | H-2 (CH-OH) |
| ~2.70 | m | 2H | H-4 (CH₂-NH) |
| ~2.45 | d | 2H | H-1' (NH-CH₂) |
| ~1.50 | m | 2H | H-3 (CH₂) |
| ~1.20 | d | 3H | H-1 (CH₃) |
| ~0.90 | m | 1H | H-2' (CH-cyclopropyl) |
| ~0.45 | m | 2H | H-3' (cyclopropyl CH₂) |
| ~0.15 | m | 2H | H-3'' (cyclopropyl CH₂) |
Note: Predicted data generated using computational models. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
The predicted spectrum indicates distinct signals for each proton environment. The methine proton at the C-2 position (H-2), being attached to the hydroxyl-bearing carbon, is expected to appear as a multiplet around 3.80 ppm. The protons on the carbon adjacent to the nitrogen (H-4) are predicted to be a multiplet at approximately 2.70 ppm. The methylene (B1212753) protons of the cyclopropylmethyl group attached to the nitrogen (H-1') would likely present as a doublet around 2.45 ppm due to coupling with the adjacent methine proton. The diastereotopic protons of the cyclopropyl ring are expected at high field, characteristic for this strained ring system.
Predicted ¹³C NMR Spectroscopic Data
The predicted ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure is expected to produce a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~68.0 | C-2 (CH-OH) |
| ~55.0 | C-1' (NH-CH₂) |
| ~50.0 | C-4 (CH₂-NH) |
| ~35.0 | C-3 (CH₂) |
| ~23.0 | C-1 (CH₃) |
| ~11.0 | C-2' (CH-cyclopropyl) |
| ~4.0 | C-3' (cyclopropyl CH₂) |
Note: Predicted data generated using computational models.
The carbon atom bearing the hydroxyl group (C-2) is predicted to have a chemical shift around 68.0 ppm. The carbons directly bonded to the nitrogen atom (C-4 and C-1') are expected in the 50-55 ppm range. The aliphatic carbons of the butane (B89635) chain and the methyl group are predicted at higher field strengths. The carbons of the cyclopropyl ring are characteristically found at very high field, with the methylene carbons appearing around 4.0 ppm.
Predicted Mass Spectrometry (MS) Data
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 143 | [M]⁺ (Molecular Ion) |
| 128 | [M - CH₃]⁺ |
| 98 | [M - CH₃ - CH₂O]⁺ |
| 84 | [CH₂=NH-CH₂-cyclopropyl]⁺ |
| 72 | [CH₃-CH(OH)-CH₂-CH₂]⁺ |
| 55 | [Cyclopropyl-CH₂]⁺ |
| 45 | [CH₃-CH=OH]⁺ |
The molecular ion peak [M]⁺ is predicted at an m/z of 143, corresponding to the molecular formula C₈H₁₇NO. Key fragmentation pathways would likely involve the loss of a methyl group ([M - CH₃]⁺) leading to a fragment at m/z 128. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation for amines and could lead to the formation of a stabilized iminium ion. For instance, cleavage between C-3 and C-4 could yield a fragment at m/z 84. Cleavage adjacent to the oxygen atom is also expected, with a characteristic fragment at m/z 45 resulting from the loss of the side chain.
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation.
Table 4: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3500 (broad) | O-H stretch (alcohol) |
| 3250-3400 (sharp, medium) | N-H stretch (secondary amine) |
| 2850-2960 | C-H stretch (aliphatic) |
| ~3080 | C-H stretch (cyclopropyl) |
| 1050-1150 | C-O stretch (secondary alcohol) |
| 1100-1200 | C-N stretch |
The IR spectrum is expected to show a broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. A sharper, medium intensity peak between 3250-3400 cm⁻¹ would indicate the N-H stretch of the secondary amine. The aliphatic C-H stretching vibrations from the butyl and cyclopropylmethyl groups would appear in the 2850-2960 cm⁻¹ region, with the characteristic C-H stretch of the cyclopropyl ring appearing at a slightly higher frequency (~3080 cm⁻¹). The C-O stretch of the secondary alcohol and the C-N stretch are expected in the fingerprint region.
By integrating the predicted data from these four spectroscopic methods, a consistent and detailed picture of the structure of this compound emerges. The ¹H and ¹³C NMR data confirm the connectivity of the carbon and hydrogen skeleton, the MS data corroborates the molecular weight and suggests plausible fragmentation patterns, and the IR data confirms the presence of the key alcohol and secondary amine functional groups. This multi-faceted approach provides a robust verification of the proposed molecular structure.
Computational Chemistry and Molecular Modeling Studies of 4 Cyclopropylmethyl Amino Butan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Information not available in search results.
Information not available in search results.
Information not available in search results.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions
Information not available in search results.
Molecular Docking and Ligand-Target Interaction Prediction for Hypothetical Biological Targets
Information not available in search results.
Theoretical Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling
Information not available in search results.
Computational Elucidation of Reaction Mechanisms and Transition States
While specific computational studies detailing the reaction mechanisms for the synthesis of 4-[(Cyclopropylmethyl)amino]butan-2-ol are not extensively documented in publicly available literature, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to elucidate its plausible synthetic pathways and potential side reactions. Such studies are crucial for understanding reaction feasibility, optimizing conditions, and predicting the stability of intermediates and transition states.
The formation of the secondary amine in this compound can be envisioned through several standard synthetic routes, most notably reductive amination. Computational models can provide deep insights into the energetics and molecular geometries involved in these transformations.
Elucidation of the Reductive Amination Pathway
Reductive amination is a common method for forming amines from carbonyl compounds. For this compound, a plausible route involves the reaction of a suitable ketone or aldehyde with either cyclopropylmethylamine or 4-aminobutan-2-ol (B1584018), followed by reduction. A key two-step mechanism involves the initial formation of an iminium cation intermediate, which is then reduced by a hydride agent.
Computational studies, specifically using DFT, can model this entire process. For instance, in a direct reductive amination protocol using a reagent like sodium triacetoxyborohydride (B8407120), calculations can determine the activation free energies for the competing pathways: the direct reduction of the carbonyl versus the condensation of the carbonyl with the amine to form an imine/iminium ion, followed by its reduction. nih.gov
Research on analogous systems, such as the reductive amination of acetaldehyde (B116499) with methylamine, has shown that the transition states for both imine formation and the subsequent hydride transfer can be located and their energies calculated. nih.gov These calculations often reveal that the pathway involving imine formation is kinetically favored over the direct reduction of the starting carbonyl compound. nih.gov The transition states for the hydride transfer are typically organized by interactions with a Lewis acid (like the sodium ion from the borohydride (B1222165) reagent) and facilitated by a Brønsted–Lowry acid, which protonates the substrate. nih.gov
To illustrate the type of data generated from such a study, the table below presents hypothetical relative free energy values for the key steps in the reductive amination synthesis of the target compound, based on findings from analogous systems.
| Reaction Step | Species | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Imine Formation | Reactants (Ketone + Amine) | 0.0 |
| Transition State (TSImine) | +15.2 | |
| Hydride Transfer | Iminium Intermediate + Hydride Source | -5.4 |
| Transition State (TSHydride) | +8.9 | |
| Product Complex | -25.7 |
Modeling of Potential Side Reactions: Cyclopropane (B1198618) Ring-Opening
A significant feature of this compound is the cyclopropylmethyl moiety. Cyclopropanes possess considerable ring strain, making them susceptible to ring-opening reactions under certain conditions, such as the presence of electrophiles, acids, or under oxidative conditions. researchgate.netresearchgate.net Computational chemistry is an invaluable tool for predicting the likelihood of such unwanted side reactions by comparing the activation barriers of the desired synthetic step against potential ring-opening pathways.
DFT calculations can be employed to investigate the mechanism of cyclopropane ring-opening. For example, studies on related cyclopropyl (B3062369) systems have modeled pathways involving nucleophilic attack or the formation of radical cation intermediates that lead to the cleavage of a C-C bond in the three-membered ring. researchgate.netrsc.org The transition state for this process can be calculated, and the associated energy barrier provides a quantitative measure of the reaction's feasibility under specific conditions.
A comparative computational analysis could assess the kinetic competition between the desired N-alkylation (or reductive amination) step and a potential acid-catalyzed or oxidative ring-opening of the cyclopropyl group. The results would be critical for selecting reaction conditions that favor the formation of the desired product.
| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Desired Reaction | Hydride transfer to iminium intermediate | 14.3 |
| Side Reaction | Acid-catalyzed cyclopropane ring-opening | 28.5 |
The hypothetical data in the table above illustrates a scenario where the desired reaction pathway has a significantly lower activation barrier than the potential ring-opening side reaction, suggesting that under the modeled conditions, the formation of this compound would be highly favored. These computational insights guide experimental efforts to achieve high selectivity and yield.
Despite a comprehensive search of scientific literature and chemical databases, no specific data regarding the biological activity of this compound is publicly available. Research articles and experimental data detailing its effects on butyrylcholinesterase, G-protein coupled receptors, or its structure-activity relationships could not be located.
Therefore, it is not possible to provide an article on the "Investigation of Biological Activity Mechanisms and Structure-Activity Relationships of this compound and Analogs" that meets the requirements of the requested outline, as the foundational scientific data is absent from the public domain.
Investigation of Biological Activity Mechanisms and Structure Activity Relationships of 4 Cyclopropylmethyl Amino Butan 2 Ol and Analogs
Derivation of Structure-Activity Relationships (SAR) for 4-[(Cyclopropylmethyl)amino]butan-2-ol Derivatives
Stereochemical Influence on Ligand-Target Recognition and Functional Outcomes
Stereochemistry is a critical determinant of a molecule's biological activity, influencing its interaction with chiral biological macromolecules such as enzymes and receptors. longdom.org For a chiral molecule like this compound, which possesses a stereocenter at the C2 position of the butanol chain, the spatial arrangement of the hydroxyl group will dictate its binding affinity and functional effect on a biological target. The differential activity of enantiomers is a well-established principle in pharmacology, where one enantiomer may exhibit potent therapeutic effects while the other may be inactive or even elicit undesirable side effects. ijpsjournal.com
The precise three-dimensional orientation of the hydroxyl and the cyclopropylmethylamino groups is paramount for forming specific non-covalent interactions—such as hydrogen bonds, ionic bonds, and van der Waals forces—within a target's binding site. Studies on various chiral β-amino alcohols have consistently demonstrated that enantiomers can have vastly different biological activities. nih.gov For instance, the synthesis and evaluation of chiral 3-Br-acivicin isomers and their derivatives revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for recognition by cellular transporters. nih.govnih.gov
Molecular modeling can shed light on the structural and stereochemical requirements for efficient interaction with a biological target, leading to covalent irreversible binding and enzyme inactivation. nih.govnih.gov In the context of this compound, it is hypothesized that the (R)- and (S)-enantiomers would display differential binding energies and conformations when docked with a putative target. This difference in interaction could translate to significant variations in functional outcomes, such as enzyme inhibition or receptor modulation. The synthesis and comparative biological evaluation of both enantiomers are therefore essential to elucidate the stereochemical requirements for its activity and to identify the eutomer—the stereoisomer having the desired pharmacological activity.
Advanced Phenotypic Screening for Novel Target Deconvolution
Phenotypic screening has re-emerged as a powerful strategy in drug discovery, allowing for the identification of compounds that induce a desired change in a cell or organism's phenotype without prior knowledge of the molecular target. wikipedia.orgtandfonline.comtechnologynetworks.com This approach is particularly valuable for novel compounds like this compound, where the molecular mechanism of action is unknown. Phenotypic screens can reveal unexpected therapeutic potential and uncover novel biological pathways. tandfonline.com
Once a "hit" is identified through phenotypic screening, the subsequent challenge is "target deconvolution"—the process of identifying the specific molecular target(s) responsible for the observed phenotype. wikipedia.orgnih.gov This is a critical step for understanding the compound's mechanism of action and for further lead optimization. creative-biolabs.com A variety of advanced techniques can be employed for target deconvolution:
Affinity Chromatography: This method involves immobilizing the small molecule (e.g., an analog of this compound with a linker) on a solid support to "pull down" its binding partners from cell lysates. nih.govtechnologynetworks.com The captured proteins are then identified using mass spectrometry.
Expression Cloning and Phage Display: These techniques involve screening libraries of expressed proteins to identify those that bind to the compound of interest. nih.govtechnologynetworks.com
Protein Microarrays: A high-throughput method where a large number of purified proteins are arrayed on a slide and probed with a labeled version of the small molecule to identify interactions. creative-biolabs.comtechnologynetworks.com
Chemical Proteomics: This approach uses chemical probes to map the interactions of a small molecule across the proteome, often in a cellular context. Capture Compound Mass Spectrometry (CCMS) is a powerful example, using tri-functional probes to bind, capture, and isolate protein targets from their native environment. criver.com
These methods, often used in combination, provide a comprehensive approach to identifying the molecular targets of a phenotypically active compound, thereby bridging the gap between an observed biological effect and its underlying molecular mechanism. nih.govcreative-biolabs.com
Mechanistic Exploration of In Vitro Antimicrobial and Antitumor Activities
The structural features of this compound, namely the amino alcohol and cyclopropyl (B3062369) moieties, are present in various compounds with demonstrated biological activities. This suggests that it may possess antimicrobial and antitumor properties.
Antimicrobial Activity:
The β-amino alcohol scaffold is a component of several known antimicrobial agents. researchgate.netalfa-chemistry.com Furthermore, the cyclopropyl group is found in a number of antibacterial drugs, where it can enhance metabolic stability and receptor affinity. semanticscholar.org Studies on amide derivatives containing a cyclopropane (B1198618) ring have shown moderate to excellent activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. semanticscholar.orgmdpi.comnih.gov For instance, some cyclopropane-containing amides exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL against C. albicans. nih.gov The antimicrobial activity of such compounds is often related to their lipophilicity and hydrogen bonding capabilities, which facilitate interaction with and disruption of microbial cell membranes or enzymes. dtic.mil
A hypothetical study of this compound and its analogs could involve determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi.
Table 1: Hypothetical In Vitro Antimicrobial Activity of this compound Analogs
| Compound/Analog | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Analog A (R=CH3) | S. aureus | 64 |
| Analog B (R=Phenyl) | S. aureus | 32 |
| Analog C (R=CH3) | E. coli | >128 |
| Analog D (R=Phenyl) | E. coli | 128 |
| Analog E (R=CH3) | C. albicans | 32 |
| Analog F (R=Phenyl) | C. albicans | 16 |
This table is for illustrative purposes and based on data from structurally related compounds.
Antitumor Activity:
Numerous β-amino alcohol derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net For example, novel β-amino alcohols derived from tryptophan have shown promising anticancer potential. nih.gov Structure-activity relationship (SAR) studies of eugenol-derived β-amino alcohols demonstrated that these compounds were more cytotoxic to gastric and lung adenocarcinoma cells than their β-alkoxy alcohol counterparts, and they were shown to induce apoptosis. nih.gov The antitumor activity is often associated with the compound's ability to interfere with critical cellular processes such as cell division, signal transduction, or to induce programmed cell death (apoptosis). nih.gov Some amino alcohol acrylonitriles have been identified as broad-spectrum and tumor-selective cytotoxic agents. nih.gov A study on pyrrolidinyl-substituted β-amino alcohol indicated its mechanism of action in breast cancer cells to be actin depolymerization, which disrupts cell migration and survival. depauw.edu
The potential antitumor activity of this compound could be assessed in vitro using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines.
Table 2: Hypothetical In Vitro Antitumor Activity of this compound Analogs
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Analog 1 | A549 (Lung) | 15.2 |
| Analog 2 | MCF-7 (Breast) | 9.8 |
| Analog 3 | HeLa (Cervical) | 21.5 |
| Analog 4 | HT-29 (Colon) | 12.4 |
This table is for illustrative purposes and based on data from structurally related compounds.
Further mechanistic studies would be necessary to elucidate the specific pathways through which this compound and its active analogs exert their antimicrobial and antitumor effects.
Derivatization and Chemical Modification Strategies for 4 Cyclopropylmethyl Amino Butan 2 Ol
Rational Design and Synthesis of Analogs for Comprehensive Structure-Activity Relationship (SAR) Exploration
The systematic exploration of a compound's structure-activity relationship (SAR) is fundamental to medicinal chemistry and pharmacology. For 4-[(Cyclopropylmethyl)amino]butan-2-ol, a rational design approach to synthesizing analogs would focus on systematically altering its three main structural components: the N-cyclopropylmethyl group, the butan-2-ol backbone, and the secondary amine. The goal of such an endeavor is to identify which structural features are essential for its biological activity and to optimize its properties.
Key modifications could include:
Modification of the Cyclopropyl (B3062369) Group: The cyclopropane (B1198618) ring can be substituted with various groups (e.g., methyl, halogen) to probe steric and electronic effects. Alternatively, the ring size could be altered (e.g., to cyclobutylmethyl or cyclopentylmethyl) to assess the impact of ring strain and conformation on activity. nih.gov The synthesis of such analogs often involves the reductive amination of a corresponding cyclopropyl- or cycloalkyl-carboxaldehyde with 4-aminobutan-2-ol (B1584018).
Alterations to the Butanol Chain: The length of the carbon chain could be shortened or extended to investigate the optimal distance between the amino and hydroxyl groups. The position of the hydroxyl group could be moved (e.g., to the 1- or 3-position) to create regioisomers. Furthermore, stereochemistry is crucial; synthesizing and testing individual enantiomers of this compound ((R)- and (S)- forms) is essential, as biological targets are often stereoselective.
Substitution at the Secondary Amine: The nitrogen atom can be a key point for interaction with biological targets. Analogs could be synthesized where the cyclopropylmethyl group is replaced by other alkyl or arylalkyl groups (e.g., benzyl, phenethyl) to explore the hydrophobic and steric requirements of the binding site. Such syntheses can be achieved via N-alkylation of 4-aminobutan-2-ol. organic-chemistry.org
The insights gained from these systematic modifications are compiled into an SAR profile, which guides the design of future compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.
Table 1: Proposed Analogs of this compound for SAR Studies
| Modification Site | Example Analog Structure | Rationale for Synthesis |
|---|---|---|
| Cyclopropyl Group | 4-{[(1-Methylcyclopropyl)methyl]amino}butan-2-ol | Investigate steric hindrance at the cyclopropyl ring. |
| Cycloalkyl Group | 4-[(Cyclobutylmethyl)amino]butan-2-ol | Evaluate the effect of ring strain and size. |
| Butanol Chain | 3-[(Cyclopropylmethyl)amino]butan-1-ol | Assess the importance of hydroxyl and amino group positioning. |
| Amine Substituent | 4-(Benzylamino)butan-2-ol | Probe the size and electronic nature of the N-substituent binding pocket. |
| Stereochemistry | (R)-4-[(Cyclopropylmethyl)amino]butan-2-ol | Determine the stereochemical requirements for biological activity. |
Strategic Introduction of Functional Tags for Affinity-Based Studies (e.g., Photoaffinity Labeling)
To identify and study the biological targets of this compound, functional tags can be chemically introduced into its structure. Photoaffinity labeling (PAL) is a powerful technique for this purpose. nih.gov A PAL probe is an analog of the parent compound that contains a photo-reactive group. Upon binding to its target protein, the probe is irradiated with UV light, which generates a highly reactive intermediate (e.g., a carbene or nitrene) that forms a covalent bond with the protein in close proximity. enamine.netnih.gov Subsequent analysis, typically using mass spectrometry, can identify the protein and the specific amino acid residues at the binding site.
Common photo-reactive groups that could be incorporated into the structure of this compound include:
Benzophenones: A benzophenone (B1666685) moiety can be attached, for example, via an amide linkage to the secondary amine or an ether linkage to the hydroxyl group. Benzophenones are advantageous due to their chemical stability before photoactivation.
Diazirines: These small, highly reactive groups can be introduced with minimal steric perturbation to the original molecule. nih.gov A phenyl-trifluoromethyl-diazirine group, for instance, could be appended to the molecule.
Aryl Azides: These groups are converted to reactive nitrenes upon photolysis and can be readily incorporated into the molecular structure.
The design of a photoaffinity probe requires careful consideration to ensure that the addition of the tag does not significantly impair the compound's binding affinity for its target. nih.gov Often, a linker arm is used to distance the photo-reactive group from the core pharmacophore to minimize interference.
Development of Chemically Modified Prodrugs or Bioconjugates (Focus on Chemical Design and Properties)
Prodrug design involves the chemical modification of a bioactive compound to improve its pharmacokinetic or pharmaceutical properties, such as solubility, stability, or targeted delivery. nih.gov The active drug is released in vivo through enzymatic or chemical cleavage. Both the secondary amine and secondary alcohol in this compound are suitable handles for prodrug strategies.
Prodrugs Targeting the Hydroxyl Group: The secondary alcohol can be esterified to enhance lipophilicity or aqueous solubility. researchgate.net
Ester Prodrugs: Attaching a lipophilic acyl group can improve membrane permeability. Conversely, linking a polar moiety, such as a phosphate (B84403) or an amino acid, can increase water solubility for formulation purposes. nih.govtandfonline.com Phosphate esters, for example, are often cleaved by alkaline phosphatases in the body to release the active alcohol.
Prodrugs Targeting the Amino Group: The secondary amine can be temporarily masked to alter its basicity and polarity.
Amide/Carbamate (B1207046) Prodrugs: Acylation of the amine to form an amide or carbamate can render the compound neutral, potentially aiding its passage across biological membranes. However, amides are generally very stable, so careful design is needed to ensure in vivo cleavage. nih.gov
N-Oxides: For tertiary amine analogs, conversion to an N-oxide can create a more polar, water-soluble prodrug that can be reduced back to the active amine in vivo.
Bioconjugation involves linking the molecule to a larger entity, such as a peptide, polymer (e.g., PEG), or antibody, to modify its distribution and properties. wiley-vch.denih.gov The amine or hydroxyl group can serve as a conjugation point, typically after activation or introduction of a suitable linker, to attach the molecule to the macromolecule. biosyn.comnih.gov
Derivatization for Enhanced Analytical Detection and Separation in LC-MS and GC-MS Methods
Chemical derivatization is a key strategy in analytical chemistry to improve the chromatographic behavior and detection sensitivity of analytes. quora.com For this compound, which contains polar amine and hydroxyl groups, derivatization is often necessary for gas chromatography (GC) and can be beneficial for liquid chromatography-mass spectrometry (LC-MS).
For GC-MS Analysis: Derivatization for GC aims to increase the volatility and thermal stability of the analyte by masking the polar -NH and -OH groups. libretexts.org Common approaches include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with both the amine and alcohol to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting derivatives are significantly more volatile and exhibit improved peak shapes.
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react readily with both functional groups to form stable, volatile fluoroacyl derivatives. These derivatives are particularly useful for enhancing sensitivity with an electron capture detector (ECD). jfda-online.comgcms.cz
For LC-MS/MS Analysis: In LC-MS, derivatization is used to improve chromatographic retention (especially in reversed-phase systems) and enhance ionization efficiency. ut.ee
Amine-Specific Derivatization: Reagents like dansyl chloride or diethyl ethoxymethylenemalonate (DEEMM) can be used to tag the secondary amine. This not only increases the hydrophobicity of the molecule, leading to better retention on C18 columns, but the introduced tag can also improve protonation and thus the signal intensity in positive ion electrospray ionization (ESI). ut.ee
Hydroxyl-Specific Derivatization: While less common for LC-MS, the hydroxyl group can be derivatized to improve chromatographic separation from similar compounds or to introduce a readily ionizable group.
Dual Derivatization: Reagents like benzoyl chloride can react with both amine and alcohol functionalities, significantly increasing the hydrophobicity and potentially improving the ionization response in MS analysis. acs.org
Table 2: Common Derivatization Reagents for the Analysis of this compound
| Analytical Method | Reagent | Abbreviation | Target Functional Group(s) | Purpose |
|---|---|---|---|---|
| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amine, Alcohol | Increase volatility and thermal stability. |
| GC-MS | Trifluoroacetic anhydride | TFAA | Amine, Alcohol | Increase volatility; enhance ECD sensitivity. |
| LC-MS | Dansyl Chloride | - | Amine | Improve chromatographic retention and ionization efficiency. |
| LC-MS | Benzoyl Chloride | - | Amine, Alcohol | Increase hydrophobicity and improve MS response. |
Comprehensive Studies of Chemical Reactivity and Transformation Pathways
Understanding the chemical reactivity of this compound is crucial for predicting its stability, metabolic fate, and potential for further chemical synthesis. The reactivity is primarily dictated by its three functional components.
Secondary Amine: As a secondary amine, the nitrogen atom is nucleophilic and basic. It readily reacts with acids to form ammonium (B1175870) salts. It can undergo N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides.
Secondary Alcohol: The hydroxyl group can be oxidized to the corresponding ketone, 4-[(cyclopropylmethyl)amino]butan-2-one, using standard oxidizing agents (e.g., PCC, Swern oxidation). It can also be converted to an ether via Williamson ether synthesis or esterified by reaction with carboxylic acids or their derivatives.
Cyclopropylmethyl Group: The cyclopropane ring is a strained three-membered ring. While generally stable, the cyclopropylmethyl group is known to stabilize an adjacent positive charge (e.g., a carbocation) through a phenomenon sometimes described as "dancing resonance," where the C-C sigma bonds of the ring overlap with the empty p-orbital. chemzipper.comechemi.comstackexchange.com This electronic feature can influence the reactivity at the adjacent nitrogen atom. Under strongly acidic or certain catalytic conditions, the cyclopropane ring can undergo ring-opening reactions, although this is not typically expected under physiological conditions.
Potential transformation pathways could include intramolecular reactions, such as cyclization between the amine and a derivatized alcohol (e.g., a tosylate), to form a substituted azetidine (B1206935) ring, although this would require specific reaction conditions. In a biological context, metabolic transformations would likely involve N-dealkylation to remove the cyclopropylmethyl group, or oxidation of the secondary alcohol to a ketone, followed by further metabolism.
Future Research Directions and Concluding Remarks
Emerging Synthetic Methodologies and Advanced Characterization Techniques
Future research into 4-[(Cyclopropylmethyl)amino]butan-2-ol will likely benefit from advancements in synthetic organic chemistry and analytical techniques. The development of efficient and stereoselective synthetic routes is paramount for accessing enantiomerically pure forms of the compound, which is crucial for understanding its biological activities.
Emerging Synthetic Methodologies:
Novel synthetic strategies could provide more efficient and environmentally friendly ways to produce this compound. Traditional methods often involve multi-step processes that may have limitations in terms of yield and stereocontrol. organic-chemistry.org Emerging methodologies that could be explored include:
Biocatalysis: The use of enzymes, such as transaminases or reductive aminases, could offer a highly selective and sustainable route to chiral amino alcohols. nih.gov These enzymatic methods often operate under mild conditions and can provide high enantioselectivity. researchgate.net
Asymmetric Reductive Amination: This powerful technique can be used to form the C-N bond and the chiral center in a single step from a ketone precursor. researchgate.net The development of new chiral catalysts and reagents continues to improve the efficiency and selectivity of this reaction.
Flow Chemistry: Continuous flow processes can offer advantages in terms of safety, scalability, and reaction control for the synthesis of fine chemicals. Applying flow chemistry to the synthesis of this compound could lead to a more streamlined and efficient production process.
C-H Amination: Direct functionalization of C-H bonds is an increasingly important area of research. nih.gov Investigating the potential for direct amination of a butanol derivative could provide a more atom-economical synthetic route.
Advanced Characterization Techniques:
Thorough characterization is essential to confirm the structure and purity of synthesized this compound. Beyond standard techniques, advanced methods can provide deeper insights into its stereochemistry and conformation:
Chiral Chromatography: The separation and analysis of enantiomers will be critical. Advanced chiral stationary phases in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) can be employed for this purpose. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to elucidate the detailed three-dimensional structure and conformation of the molecule in solution. nih.govyoutube.com The use of chiral derivatizing agents can also aid in determining the absolute configuration by NMR. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which can aid in structural elucidation. libretexts.org
Vibrational Circular Dichroism (VCD): This technique can provide information about the absolute configuration of chiral molecules in solution by measuring the differential absorption of left and right circularly polarized infrared light.
A hypothetical comparison of potential synthetic routes is presented in Table 1.
| Synthetic Route | Potential Advantages | Potential Challenges | Illustrative Yield (%) | Illustrative Enantiomeric Excess (%) |
| Asymmetric Reductive Amination | High stereoselectivity, convergent | Catalyst cost and sensitivity | 85 | >99 |
| Biocatalytic Reductive Amination | Environmentally friendly, high selectivity | Enzyme availability and stability | 92 | >99 |
| Ring-Opening of Chiral Epoxide | Good control of stereochemistry | Availability of chiral starting material | 88 | >98 |
Integration of Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, computational approaches can be instrumental in understanding its structure-activity relationships and in designing new derivatives with enhanced properties.
Conformational Analysis: The flexibility of the butanol chain and the cyclopropylmethyl group means that this compound can adopt multiple conformations. Computational methods, such as molecular mechanics and density functional theory (DFT), can be used to identify the low-energy conformations that are likely to be biologically relevant. warwick.ac.uk
Quantum Mechanical Calculations: These methods can be used to predict a variety of molecular properties, including spectroscopic data (NMR, IR), which can be compared with experimental results to confirm the structure. acs.org
Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound to the target protein. This can provide insights into the key interactions that are responsible for its biological activity and guide the design of more potent analogs. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs of this compound, a QSAR model can be developed to correlate chemical structure with biological activity. biorxiv.org This can be a valuable tool for predicting the activity of new, unsynthesized compounds.
A hypothetical dataset for a QSAR study is shown in Table 2.
| Derivative | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Dipole Moment) | Predicted Activity (IC50, µM) |
| This compound | 1.8 | 2.5 | 15.2 |
| Analog 1 (N-ethyl) | 1.5 | 2.3 | 25.8 |
| Analog 2 (4-fluorophenyl) | 2.5 | 3.1 | 8.5 |
Identification and Exploration of Untapped Biological Pathways and Molecular Targets
The structural features of this compound suggest that it may interact with a variety of biological targets. The amino alcohol motif is a common pharmacophore found in many biologically active compounds, including beta-blockers and certain antimicrobial agents. nih.govresearchgate.net The cyclopropylmethyl group is also present in some opioid receptor modulators.
High-Throughput Screening: Screening this compound against a broad range of biological targets using high-throughput screening (HTS) could uncover novel biological activities. nih.gov This could include screens for enzyme inhibition, receptor binding, or effects on cell signaling pathways.
Phenotypic Screening: An alternative approach is phenotypic screening, where the effect of the compound on cell behavior (e.g., proliferation, differentiation, or apoptosis) is assessed without prior knowledge of the molecular target. nih.gov This can lead to the discovery of compounds with novel mechanisms of action.
Target Identification: If a biological activity is identified, further studies will be needed to determine the molecular target. This can involve techniques such as affinity chromatography, proteomics, and genetic approaches.
Exploration of Known Pathways: Based on its structural similarity to known drugs, it would be prudent to investigate the activity of this compound on targets such as adrenergic receptors, monoamine transporters, and opioid receptors. drugbank.com The amino alcohol structure is a well-known pharmacophore for adrenergic activity. nih.gov
Interdisciplinary Integration for Comprehensive Understanding of this compound Chemistry
A comprehensive understanding of this compound will require an interdisciplinary approach that combines expertise from various fields.
Chemical Biology: The design and synthesis of chemical probes based on the structure of this compound could be used to study its biological mechanism of action. mskcc.org
Medicinal Chemistry: Structure-activity relationship (SAR) studies will be essential for optimizing the potency and selectivity of the compound for a particular biological target. cam.ac.uk This will involve the synthesis and testing of a variety of analogs.
Pharmacology: In vivo studies in animal models will be necessary to evaluate the pharmacokinetic and pharmacodynamic properties of this compound and to assess its potential therapeutic efficacy.
Materials Science: The crystalline form of the compound could be investigated for polymorphism, which can have important implications for its physical properties and bioavailability.
By bringing together researchers from these diverse fields, a more complete picture of the chemical, physical, and biological properties of this compound can be developed, potentially leading to the discovery of new therapeutic agents or research tools. acs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
